Aberchrome 670

Vue d'ensemble

Description

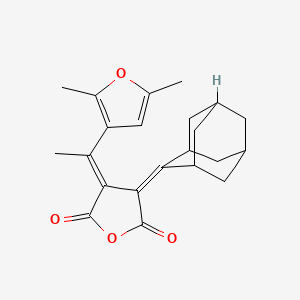

Aberchrome 670 is a fulgide-type photochromic compound known for its reversible transformation between two states with distinguishable absorption spectra. This transformation is induced by electromagnetic radiation, such as ultraviolet, visible, or infrared light. This compound is characterized by its ability to change color upon exposure to light, making it a valuable compound in various scientific and industrial applications .

Mécanisme D'action

Target of Action

Aberchrome 670, also known as Ab670, is a fulgide-type photochromic compound . Its primary target is the light spectrum, specifically ultraviolet (UV) and visible light . It is used in the production of coatings and other devices due to its high solubility parameter, low surface tension, and ability to form films on water surfaces .

Mode of Action

Ab670 undergoes photoisomerization upon exposure to UV or visible light . In its original state, the molecules take the E conformation, characterized by a pale yellow color . Upon UV irradiation, it isomerizes to the closed © form, characterized by an intense red tone . When exposed to high temperatures (above the melting point), or further UV irradiation, the Z isomer is formed . This Z isomer can revert back to the original E form when the compound is annealed near the glass transition temperature .

Biochemical Pathways

The primary biochemical pathway involved in the action of Ab670 is photoisomerization . This process involves the structural transformation of the molecule upon absorption of light, leading to changes in its optical properties. The isomerization from E to Z form and vice versa represents a significant change in the molecular structure of Ab670 .

Result of Action

The primary result of Ab670’s action is a change in color from pale yellow to intense red upon UV irradiation . This color change is due to the isomerization of the molecule from the E to C form . The formation of the Z isomer under certain conditions (high temperature or further UV irradiation) and its ability to revert back to the E form adds complexity to the molecular effects of Ab670 .

Action Environment

The action of Ab670 is influenced by environmental factors such as light and temperature . UV or visible light triggers the isomerization process, while high temperatures can lead to the formation of the Z isomer . The stability and efficacy of Ab670 are likely to be affected by these environmental conditions. For instance, the compound’s photochromic properties could be less effective in low light conditions or at temperatures below the melting point .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Aberchrome 670 involves the incorporation of organic photochromic dyes into gel matrices. The first incorporation of this compound into silicon dioxide gels was reported in 1986 . The preparation typically involves the use of sol-gel methods at low temperatures, allowing the organic dyes to be embedded within the gel matrices .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure the consistent quality and performance of the photochromic compound. The use of advanced techniques such as Differential Scanning Calorimetry, X-ray diffraction, Fourier Transform Infrared spectroscopy, and Broadband Dielectric spectroscopy helps in monitoring the thermal, structural, photochemical, and dynamical properties of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Aberchrome 670 undergoes several types of reactions, primarily photoisomerization. This process involves the reversible transformation between two isomers upon exposure to light. The compound can exist in an open (E) form and a closed © form, with the transformation being induced by ultraviolet irradiation .

Common Reagents and Conditions: The photoisomerization of this compound is typically induced by ultraviolet light. The reaction can also be influenced by thermal processes, where heating the compound above its melting point can lead to the formation of different isomers .

Major Products Formed: The major products formed from the photoisomerization of this compound are the open (E) form and the closed © form. The closed form is characterized by an intense red color, while the open form is pale yellow .

Applications De Recherche Scientifique

Aberchrome 670 has a wide range of scientific research applications due to its unique photochromic properties. It is used in the study of photoisomerization processes, where its ability to switch between two states with different absorption spectra is exploited . The compound is also valuable in the development of photochromic coatings and materials, which have applications in various fields such as chemistry, biology, and medicine .

In chemistry, this compound is used to study the dynamics and isomerism of photochromic compounds. In biology, it is used in the development of photoresponsive materials for controlled drug delivery and other biomedical applications. In medicine, this compound is explored for its potential use in phototherapy and diagnostic imaging .

Comparaison Avec Des Composés Similaires

Aberchrome 670 is unique among photochromic compounds due to its specific isomerization behavior and the distinct color change it undergoes. Similar compounds include other fulgide-type photochromic compounds and diarylethene-type photochromic compounds . These compounds also undergo reversible transformations upon exposure to light, but they may differ in their absorption spectra, reaction conditions, and applications.

List of Similar Compounds:- Diarylethene-type photochromic compounds

- Stilbenes

- Azobenzene derivatives

- Spiropyrans

- Naphthopyrans

This compound stands out due to its specific thermal and photochemical properties, making it a valuable compound for various scientific and industrial applications .

Propriétés

IUPAC Name |

(4E)-3-(2-adamantylidene)-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3/b18-11+,20-19? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVNPWVABCFZRY-HJJJESHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=C2C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)/C(=C/2\C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

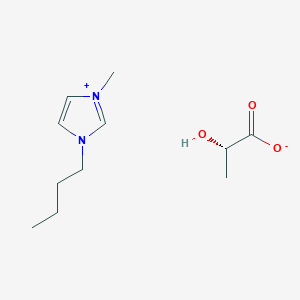

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)